molecular formula C25H30F2N4O3 B10834566 (1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide

(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide

Cat. No.: B10834566
M. Wt: 472.5 g/mol
InChI Key: YVSLGVHZPIUKJU-SZFUDVHCSA-N
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Description

PMID25980951-Compound-13 is a small molecule activator of AMP-activated protein kinase (AMPK), a crucial enzyme involved in cellular energy homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID25980951-Compound-13 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in patents and scientific literature .

Industrial Production Methods

Industrial production of PMID25980951-Compound-13 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The production process is designed to be cost-effective while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

PMID25980951-Compound-13 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PMID25980951-Compound-13. These derivatives can have different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

PMID25980951-Compound-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study AMPK activation and its effects on cellular metabolism.

    Biology: Investigated for its role in regulating cellular energy homeostasis and its potential to modulate various biological pathways.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders, cancer, and other diseases involving dysregulated energy metabolism.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting AMPK .

Mechanism of Action

PMID25980951-Compound-13 activates AMPK by binding to its α1 subunit, leading to allosteric activation and protection against dephosphorylation. This activation enhances the enzyme’s ability to regulate cellular energy balance by promoting catabolic pathways and inhibiting anabolic pathways. The compound’s effects on lipid metabolism and glucose uptake have been extensively studied, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID25980951-Compound-13 stands out due to its high selectivity for the α1 subunit of AMPK and its ability to protect against dephosphorylation. This unique mechanism of action makes it a valuable tool for studying AMPK regulation and a promising candidate for therapeutic development.

Properties

Molecular Formula

C25H30F2N4O3

Molecular Weight

472.5 g/mol

IUPAC Name

(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide

InChI

InChI=1S/C25H30F2N4O3/c1-14(28-5)22(32)30-21(25(2,3)4)24(34)31-13-15-9-6-7-10-16(15)20(31)23(33)29-19-17(26)11-8-12-18(19)27/h6-12,14,20-21,28H,13H2,1-5H3,(H,29,33)(H,30,32)/t14-,20-,21+/m0/s1

InChI Key

YVSLGVHZPIUKJU-SZFUDVHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CC2=CC=CC=C2[C@H]1C(=O)NC3=C(C=CC=C3F)F)C(C)(C)C)NC

Canonical SMILES

CC(C(=O)NC(C(=O)N1CC2=CC=CC=C2C1C(=O)NC3=C(C=CC=C3F)F)C(C)(C)C)NC

Origin of Product

United States

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